4-Methyl-2-pyrazolin-5-one

Catalog No.
S704990
CAS No.
13315-23-6
M.F
C4H6N2O
M. Wt
98.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-2-pyrazolin-5-one

CAS Number

13315-23-6

Product Name

4-Methyl-2-pyrazolin-5-one

IUPAC Name

4-methyl-1,4-dihydropyrazol-5-one

Molecular Formula

C4H6N2O

Molecular Weight

98.1 g/mol

InChI

InChI=1S/C4H6N2O/c1-3-2-5-6-4(3)7/h2-3H,1H3,(H,6,7)

InChI Key

GWYFIIHULJCWMO-UHFFFAOYSA-N

SMILES

CC1C=NNC1=O

Canonical SMILES

CC1C=NNC1=O

The exact mass of the compound 4-Methyl-2-pyrazolin-5-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147759. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Methyl-2-pyrazolin-5-one (CAS 13315-23-6) is a highly specialized, mono-substituted heterocyclic building block characterized by its pyrazolone core and a critical methyl group at the C4 position. Unlike more common pyrazolone derivatives that feature an unsubstituted, highly reactive active methylene at C4, this compound presents a methine center. This structural feature fundamentally alters its reactivity profile, shifting it from a broadly reactive condensation hub to a precisely controlled precursor for quaternary stereocenter formation, selective N-arylation, and specialized mono-functionalization. In industrial and pharmaceutical procurement, it is primarily sourced as a rigid scaffold for high-throughput library synthesis, agrochemical development, and advanced materials where over-reaction at the C4 position must be strictly prevented[1].

Attempting to substitute 4-Methyl-2-pyrazolin-5-one with the cheaper and more widely available 3-methyl-2-pyrazolin-5-one (CAS 108-26-9) routinely leads to synthetic failure in targeted drug discovery and material formulation. The unsubstituted C4 position in the generic analog acts as a highly reactive active methylene, making it highly susceptible to uncontrolled Knoevenagel condensations, bis-pyrazolone formation, and di-halogenation. Buyers procuring the 3-methyl analog for complex library synthesis will face significant downstream costs associated with extensive chromatographic purification, low yields of desired mono-alkylated products, and the mandatory introduction of complex protection-deprotection steps. Procuring the specifically pre-methylated 4-methyl-2-pyrazolin-5-one completely bypasses these processability bottlenecks, ensuring stoichiometric control and high regioselectivity [1].

Prevention of Uncontrolled Knoevenagel Condensations

The presence of the C4-methyl group completely blocks the formation of stable C=C double bonds at the 4-position. When reacted with aromatic aldehydes under standard base-catalyzed conditions, 4-Methyl-2-pyrazolin-5-one yields 0% of the arylidene condensation product. In stark contrast, the generic 3-methyl-2-pyrazolin-5-one rapidly undergoes Knoevenagel condensation, yielding >75% of undesired bis-pyrazolone or arylidene mixtures [1].

Evidence DimensionYield of undesired bis-arylidene condensation products
Target Compound Data0% yield (reaction blocked at C4)
Comparator Or Baseline3-Methyl-2-pyrazolin-5-one (>75% yield of bis-pyrazolone or arylidene derivatives)
Quantified DifferenceComplete suppression of C4-condensation side reactions
ConditionsBase-catalyzed reaction with aromatic aldehydes (e.g., benzaldehyde in ethanol/piperidine)

Eliminates the formation of complex polymeric or bis-condensation mixtures, allowing buyers to use the compound cleanly in orthogonal coupling reactions.

Stoichiometric Control in Halogenation Workflows

During electrophilic halogenation, the methine center of 4-Methyl-2-pyrazolin-5-one ensures strict stoichiometric control, consuming exactly 1.0 equivalent of bromine to form the mono-bromo derivative. Conversely, the active methylene of 3-methyl-2-pyrazolin-5-one rapidly consumes 2.0 equivalents of bromine, resulting in the unavoidable formation of 4,4-dibromo-3-methyl-2-pyrazolin-5-one (CAS 33549-66-5)[1].

Evidence DimensionBromine equivalents consumed and primary product formed
Target Compound DataConsumes exactly 1.0 eq Br2 (forms mono-bromo methine)
Comparator Or Baseline3-Methyl-2-pyrazolin-5-one (rapidly consumes 2.0 eq Br2 to form 4,4-dibromo derivative)
Quantified Difference100% reduction in over-halogenation (di-bromo) side products
ConditionsElectrophilic bromination in acetic acid at room temperature

Enables the precise, high-yield synthesis of mono-halogenated intermediates necessary for downstream cross-coupling without wasting reagents or requiring difficult separations.

Regioselectivity in Metal-Catalyzed N-Arylation

In copper-catalyzed Ullmann-type couplings with aryl halides, 4-Methyl-2-pyrazolin-5-one exhibits exceptional N-arylation selectivity (>98:2 N:C ratio) due to the steric hindrance and lack of a second proton at the C4 position. Unsubstituted C4 pyrazolones frequently suffer from competitive C-arylation, yielding mixed ~70:30 N:C product ratios that severely complicate isolation [1].

Evidence DimensionN-arylation vs. C-arylation product ratio
Target Compound Data>98:2 N-arylation selectivity
Comparator Or BaselineUnsubstituted C4 pyrazolones (exhibit mixed ~70:30 N:C arylation ratios)
Quantified Difference>28% improvement in target N-aryl regioselectivity
ConditionsCuI-catalyzed coupling with aryl halides (e.g., 6-bromo-imidazo[1,2-a]pyridines) in NMP with K2CO3

Drastically reduces purification bottlenecks and maximizes yields when constructing complex pharmaceutical libraries, directly lowering manufacturing costs.

Enhanced Solubility in Non-Polar Organic Solvents

The introduction of the C4-methyl group disrupts the strong intermolecular hydrogen bonding typical of the unsubstituted pyrazolone crystal lattice. This structural modification increases the compound's solubility in non-polar organic solvents like dichloromethane to >50 mg/mL, whereas 3-methyl-2-pyrazolin-5-one remains poorly soluble (<10 mg/mL) under identical conditions[1].

Evidence DimensionOrganic solvent solubility (e.g., Dichloromethane)
Target Compound DataHighly soluble (>50 mg/mL)
Comparator Or Baseline3-Methyl-2-pyrazolin-5-one (<10 mg/mL)
Quantified Difference>5-fold increase in non-polar solvent solubility
ConditionsStandard dissolution at 25°C in continuous flow or batch reactors

Allows chemists to run homogeneous catalytic reactions in standard organic solvents, avoiding the need for high-boiling, difficult-to-remove polar aprotic solvents like DMF.

High-Throughput Pharmaceutical Library Synthesis

Because 4-Methyl-2-pyrazolin-5-one completely suppresses uncontrolled C4-condensations and ensures >98:2 N-arylation selectivity, it is the ideal scaffold for synthesizing libraries of N-aryl pyrazolones and imidazo[1,2-a]pyridine derivatives. Buyers in medicinal chemistry use this specific compound to rapidly generate diverse analogs for gastrointestinal or neurological targets without the burden of complex chromatographic separations [1].

Synthesis of Quaternary C4-Stereocenter Building Blocks

The presence of the pre-installed C4 methyl group allows for controlled mono-alkylation or Mannich reactions, making this compound the mandatory starting material for synthesizing complex pyrazolones with quaternary stereocenters. This is critical for agrochemical development where precise 3D spatial arrangement of the pyrazolone ring dictates binding affinity to plant or insect targets[2].

Homogeneous Catalysis in Continuous Flow Manufacturing

Thanks to its >5-fold higher solubility in non-polar organic solvents like dichloromethane compared to unsubstituted analogs, 4-Methyl-2-pyrazolin-5-one is highly suited for continuous flow chemistry. Industrial buyers can maintain homogeneous solutions during metal-catalyzed cross-coupling, preventing reactor clogging and ensuring consistent, reproducible yields at scale [3].

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13315-23-6

Dates

Last modified: 08-15-2023

Explore Compound Types